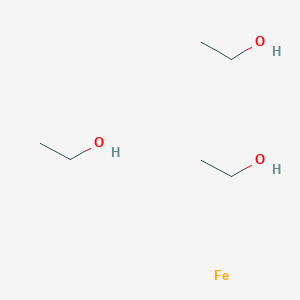
Ethanol--iron (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol–iron (3/1) is a compound that combines ethanol and iron in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ethanol–iron (3/1) typically involves the reaction of iron salts with ethanol under controlled conditions. One common method is the sol-gel process, where iron (II) and iron (III) salts are dissolved in ethanol to form a sol. This sol is then subjected to stirring and heating to form a gel, which is subsequently dried and calcined to obtain the desired compound .
Industrial Production Methods: Industrial production of ethanol–iron (3/1) may involve large-scale sol-gel processes or other chemical synthesis methods such as co-precipitation or hydrothermal synthesis. These methods ensure the production of high-purity compounds with controlled particle sizes and morphologies .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol–iron (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized to form iron oxides and other by-products .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Can be achieved using reducing agents like sodium borohydride or hydrazine.
Substitution: Involves the replacement of ethanol molecules with other ligands or functional groups under specific conditions.
Major Products: The major products formed from these reactions include various iron oxides, such as iron (III) oxide and iron (II, III) oxide, as well as substituted ethanol derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanol–iron (3/1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethanol–iron (3/1) involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular membranes, enzymes, and receptors, leading to various biochemical effects. For example, ethanol can alter the activity of neurotransmitter receptors, while iron can participate in redox reactions and catalysis .
Vergleich Mit ähnlichen Verbindungen
Ethanol: A simple alcohol with various industrial and medical applications.
Iron (III) oxide: A common iron compound with applications in pigments, catalysts, and magnetic materials.
Iron (II, III) oxide: Known for its magnetic properties and use in data storage and biomedical applications.
Uniqueness: Ethanol–iron (3/1) is unique due to its combination of ethanol and iron, which imparts distinct chemical and physical properties. This compound offers a synergistic effect, combining the solubility and reactivity of ethanol with the catalytic and magnetic properties of iron .
Eigenschaften
CAS-Nummer |
661461-15-0 |
|---|---|
Molekularformel |
C6H18FeO3 |
Molekulargewicht |
194.05 g/mol |
IUPAC-Name |
ethanol;iron |
InChI |
InChI=1S/3C2H6O.Fe/c3*1-2-3;/h3*3H,2H2,1H3; |
InChI-Schlüssel |
ZFSQRSOTOXERMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO.CCO.CCO.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



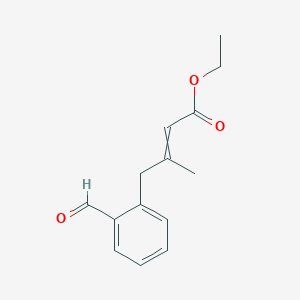
![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
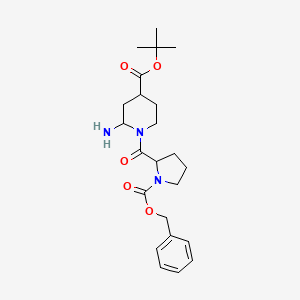
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
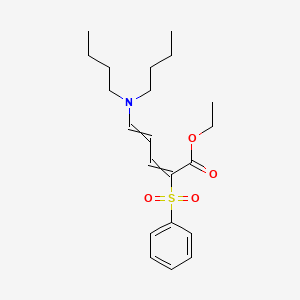
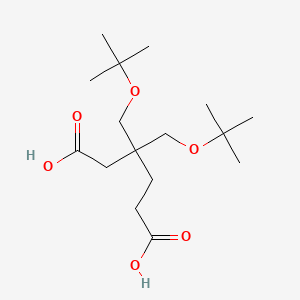
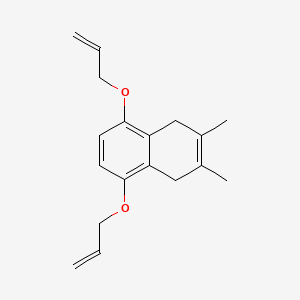

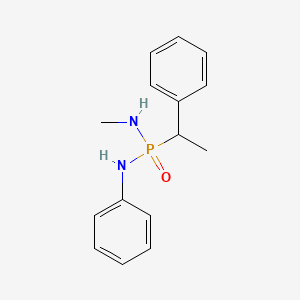
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
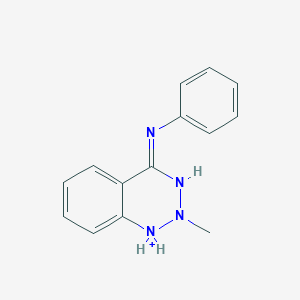
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
